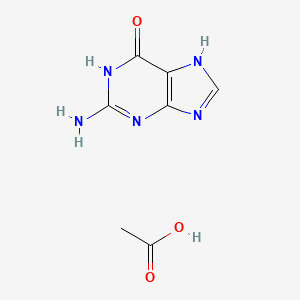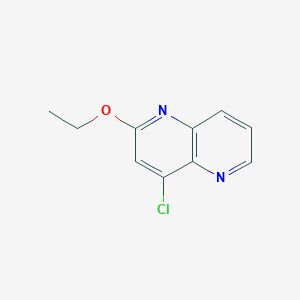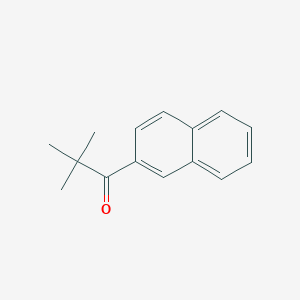
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal est un composé organique appartenant à la classe des énals, qui se caractérisent par la présence d’une double liaison conjuguée à un groupe aldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal peut être réalisée par plusieurs méthodes. Une approche courante implique la condensation du 4-chlorobenzaldéhyde avec la diméthylamine en présence d’une base telle que l’hydroxyde de sodium. La réaction se déroule généralement dans des conditions douces, la formation de l’énal étant favorisée par l’élimination d’eau.
Méthodes de production industrielle
En milieu industriel, la production de (E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. Des catalyseurs et des conditions réactionnelles optimisées sont utilisés pour améliorer l’efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l’acide carboxylique correspondant.
Réduction : La double liaison et le groupe aldéhyde peuvent être réduits pour former l’alcool correspondant.
Substitution : L’atome de chlore sur le cycle phényle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le cyanure de potassium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acide 4-chlorobenzoïque
Réduction : 2-(4-chlorophényl)-3-(diméthylamino)propan-1-ol
Substitution : Divers dérivés phényles substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
(E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action de (E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. La présence du groupe diméthylamino peut augmenter son affinité de liaison aux cibles biologiques, tandis que le groupe 4-chlorophényle peut influencer ses propriétés pharmacocinétiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-2-(4-fluorophényl)-3-(diméthylamino)prop-2-énal
- (E)-2-(4-bromophényl)-3-(diméthylamino)prop-2-énal
- (E)-2-(4-méthylphényl)-3-(diméthylamino)prop-2-énal
Unicité
(E)-2-(4-chlorophényl)-3-(diméthylamino)prop-2-énal est unique en raison de la présence de l’atome de chlore sur le cycle phényle, qui peut influencer sa réactivité et son activité biologique. Comparé à ses analogues avec différents substituants, l’atome de chlore peut renforcer ses propriétés attractives d’électrons, affectant son comportement chimique et ses interactions avec les cibles biologiques.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7- |
Clé InChI |
WYRALGSIFBXIIV-YFHOEESVSA-N |
SMILES isomérique |
CN(C)/C=C(/C=O)\C1=CC=C(C=C1)Cl |
SMILES canonique |
CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)

![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)



![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
